molecular formula C21H18N4O5 B2802937 N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide CAS No. 1797639-33-8

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide

Cat. No.: B2802937
CAS No.: 1797639-33-8
M. Wt: 406.398
InChI Key: BDYKMACIGFUBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O5 and its molecular weight is 406.398. The purity is usually 95%.
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Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, such as the synthesis of Co(II) and Cu(II) coordination complexes, illustrates the potential for creating compounds with significant antioxidant activity. These compounds, characterized by spectroscopic methods and crystallography, form supramolecular architectures through hydrogen bonding, demonstrating notable antioxidant effects as assessed by various assays (Chkirate et al., 2019).

Anticancer Activity

Another study focused on attaching different aryloxy groups to the pyrimidine ring in acetamide derivatives, which led to compounds showing cancer cell growth inhibition. This work suggests the potential of structurally similar compounds for developing new anticancer agents (Al-Sanea et al., 2020).

Antimicrobial and Antioxidant Studies

The synthesis of benzoxazinyl pyrazolone arylidenes and their evaluation as antimicrobials and antioxidants highlights another facet of research applications. These compounds exhibit significant activity against various microbial strains and possess antioxidant properties, pointing towards their multifunctional potential in medicinal chemistry (Sonia et al., 2013).

Anti-inflammatory Activity

Compounds with benzodioxin and pyrazol motifs have been synthesized and evaluated for anti-inflammatory activity. This research demonstrates the therapeutic potential of these compounds, with some showing significant activity in preclinical models (Sunder et al., 2013).

Inhibitory Potential and Bioactivity

The exploration of sulfonamides containing benzodioxane and acetamide moieties for their enzyme inhibitory potential further exemplifies the diverse scientific applications of such compounds. The study revealed that these compounds exhibit substantial inhibitory activity against specific enzymes, suggesting their utility in drug discovery (Abbasi et al., 2019).

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c26-20(12-25-16-5-1-2-6-17(16)30-21(25)27)23-14-9-22-24(10-14)11-15-13-28-18-7-3-4-8-19(18)29-15/h1-10,15H,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYKMACIGFUBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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